molecular formula C22H20N4O3S B2603993 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone CAS No. 894061-90-6

2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone

Cat. No.: B2603993
CAS No.: 894061-90-6
M. Wt: 420.49
InChI Key: ZLFSWDCLZRJTSW-UHFFFAOYSA-N
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Description

2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone is a synthetic organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridazine core, which is a fused ring system, and two aromatic rings substituted with ethoxy and methoxy groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Substitution Reactions:

    Thioether Formation: The final step involves the formation of the thioether linkage, which can be accomplished by reacting the triazolopyridazine intermediate with a suitable thiol under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazolopyridazine ring, potentially leading to ring opening or hydrogenation products.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents under appropriate conditions (e.g., acidic or basic) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyridazine derivatives or hydrogenated products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, compounds with triazolopyridazine cores have shown potential as anti-inflammatory, antimicrobial, and anticancer agents. The specific compound could be investigated for similar activities, particularly due to its ability to interact with biological targets through its aromatic and heterocyclic structures.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The triazolopyridazine core can bind to active sites of enzymes or receptors, while the aromatic substituents can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone
  • 2-((6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methylphenyl)ethanone

Uniqueness

The unique combination of ethoxy and methoxy substituents in 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone can influence its chemical reactivity and biological activity. These substituents can enhance solubility, improve membrane permeability, and potentially increase the compound’s efficacy in biological systems compared to its analogs.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-3-29-18-10-4-15(5-11-18)19-12-13-21-23-24-22(26(21)25-19)30-14-20(27)16-6-8-17(28-2)9-7-16/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFSWDCLZRJTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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